molecular formula C20H17Cl2NO B11519887 N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline

N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline

Cat. No.: B11519887
M. Wt: 358.3 g/mol
InChI Key: HYTPVTAVUMGZAH-UHFFFAOYSA-N
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Description

N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorophenol and 3-bromomethylphenol.

    Formation of Intermediate: The 2,6-dichlorophenol is reacted with sodium hydride to form the sodium salt, which is then reacted with 3-bromomethylphenol to form the intermediate compound.

    Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with aniline in the presence of a palladium catalyst to form the final product.

Industrial Production Methods

In industrial settings, the production of N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dimethylformamide (DMF) and toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a model compound in studies of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.

    2,6-Dichloroaniline: A related compound with similar chemical properties but different applications.

    3-Methoxyaniline: Another aniline derivative with a methoxy group, used in different chemical syntheses.

Uniqueness

N-({3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H17Cl2NO

Molecular Weight

358.3 g/mol

IUPAC Name

N-[[3-[(2,6-dichlorophenyl)methoxy]phenyl]methyl]aniline

InChI

InChI=1S/C20H17Cl2NO/c21-19-10-5-11-20(22)18(19)14-24-17-9-4-6-15(12-17)13-23-16-7-2-1-3-8-16/h1-12,23H,13-14H2

InChI Key

HYTPVTAVUMGZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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